N-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of chloro and methoxy substituents on the phenyl ring, as well as a chlorophenoxy group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenoxy)acetamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2-(4-chlorophenoxy)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chloro groups could yield various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(4-chlorophenoxy)acetamide
- N-(5-chloro-2-hydroxyphenyl)-2-(4-chlorophenoxy)acetamide
- N-(5-chloro-2-methoxyphenyl)-2-(4-methylphenoxy)acetamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenoxy)acetamide is unique due to the specific combination of chloro and methoxy substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H13Cl2NO3 |
---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-14-7-4-11(17)8-13(14)18-15(19)9-21-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,18,19) |
InChI Key |
FCNRGZUFBNIBLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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